molecular formula C20H24N2O4 B4067736 N-(sec-butyl)-2-{[(4-methoxyphenoxy)acetyl]amino}benzamide

N-(sec-butyl)-2-{[(4-methoxyphenoxy)acetyl]amino}benzamide

Cat. No. B4067736
M. Wt: 356.4 g/mol
InChI Key: JYCXCNDJZLHEKU-UHFFFAOYSA-N
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Description

N-(sec-butyl)-2-{[(4-methoxyphenoxy)acetyl]amino}benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound, also known as BAY 60-6583, is a selective agonist for the adenosine A2B receptor. In

Scientific Research Applications

Organogels and Novel Materials

Organogels based on J- and H-type aggregates of amphiphilic perylenetetracarboxylic diimides have been explored for their unique gelating abilities and fluorescent properties. These compounds, structurally related to N-(sec-butyl)-2-{[(4-methoxyphenoxy)acetyl]amino}benzamide, demonstrate significant potential in designing novel organogels with specific photophysical behaviors. The investigation into their amphiphilic properties and side-chain conformations opens avenues for creating advanced materials with tailored functionalities (Haixia Wu et al., 2011).

Chemical Synthesis and Methodology

Research on secondary β-aminobenzamide and its role in lithiation processes highlights the compound's utility in synthesizing various pharmacologically relevant molecules. This work underscores the importance of structural motifs present in N-(sec-butyl)-2-{[(4-methoxyphenoxy)acetyl]amino}benzamide for facilitating chemical transformations and syntheses on a technical scale, particularly for creating substituted benzamides (S. Bengtsson & T. Hoegberg, 1989).

Antioxidant Properties

Amino-Substituted Benzamide Derivatives have been evaluated for their antioxidant capacities, demonstrating that these compounds, through their structural features, can exhibit improved antioxidative properties. This research provides a foundation for further optimizing the benzamide scaffold to enhance its efficacy as a potent antioxidant, with implications for potential therapeutic applications (N. Perin et al., 2018).

Antitumor Efficacy

The efficacy of specific benzamide derivatives as inhibitors of class I histone deacetylases has been explored in human colon cancer models, illustrating the potential of structurally related compounds in cancer treatment. These studies offer insights into the development of targeted therapies and the identification of biomarkers for response prediction (T. U. Bracker et al., 2009).

Electrophilic Substitution Reactions

The synthesis and study of benzamide derivatives with amphoteric side chains reveal their gastrointestinal prokinetic and dopamine D2 receptor antagonist activities. These findings highlight the versatility of benzamide compounds in synthesizing agents with specific biological activities, offering pathways for the development of new therapeutic agents with minimized side effects (J. Sakaguchi et al., 2001).

properties

IUPAC Name

N-butan-2-yl-2-[[2-(4-methoxyphenoxy)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-4-14(2)21-20(24)17-7-5-6-8-18(17)22-19(23)13-26-16-11-9-15(25-3)10-12-16/h5-12,14H,4,13H2,1-3H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCXCNDJZLHEKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(sec-butyl)-2-{[(4-methoxyphenoxy)acetyl]amino}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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